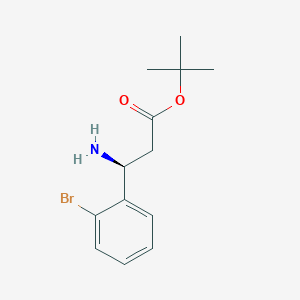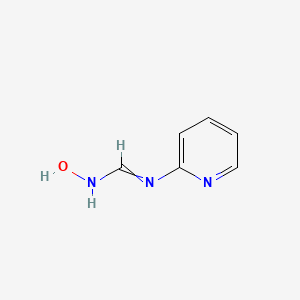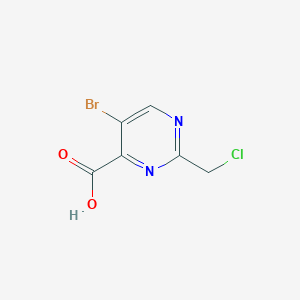
Chk1-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chk1-IN-6 is a small molecule inhibitor that targets checkpoint kinase 1 (Chk1), a serine/threonine-specific protein kinase involved in the DNA damage response and cell cycle regulation. Chk1 plays a crucial role in maintaining genomic stability by preventing the progression of cells with damaged DNA through the cell cycle. Inhibition of Chk1 has been explored as a therapeutic strategy for enhancing the efficacy of DNA-damaging agents in cancer treatment.
Méthodes De Préparation
The synthesis of Chk1-IN-6 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
Chk1-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Applications De Recherche Scientifique
Chk1-IN-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Chk1 in the DNA damage response and cell cycle regulation. In biology, this compound is employed to investigate the molecular mechanisms underlying Chk1-mediated signaling pathways. In medicine, it is explored as a potential therapeutic agent for cancer treatment, either as a monotherapy or in combination with other DNA-damaging agents. In industry, this compound is used in the development of new drugs and therapeutic strategies targeting Chk1.
Mécanisme D'action
Chk1-IN-6 exerts its effects by selectively inhibiting the activity of Chk1. The compound binds to the ATP-binding pocket of Chk1, preventing its phosphorylation and activation. This inhibition disrupts the DNA damage response and cell cycle checkpoints, leading to the accumulation of DNA damage and cell death in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-Chk1 pathway, which is activated in response to DNA replication stress and damage.
Comparaison Avec Des Composés Similaires
Chk1-IN-6 is one of several Chk1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include LY2603618, AZD7762, and PF-477736. These inhibitors share a common mechanism of action by targeting the ATP-binding pocket of Chk1, but they differ in their chemical structures, potency, and selectivity. This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying Chk1-mediated processes and developing targeted cancer therapies.
References
- Chk1 Inhibition Ameliorates Alzheimer’s Disease Pathogenesis and Cognitive Dysfunction Through CIP2A/PP2A Signaling
- Clinical Development of CHK1 Inhibitors
- CHK1 kinase inhibition: identification of allosteric hits using MD simulations, pharmacophore modeling, docking and MM-PBSA calculations
- Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells
- Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer
Propriétés
Formule moléculaire |
C16H18F3N7 |
|---|---|
Poids moléculaire |
365.36 g/mol |
Nom IUPAC |
5-[[4-[(3-amino-3-methylbutyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H18F3N7/c1-15(2,21)5-6-22-13-12(16(17,18)19)9-24-14(26-13)25-11-4-3-10(7-20)23-8-11/h3-4,8-9H,5-6,21H2,1-2H3,(H2,22,24,25,26) |
Clé InChI |
QCHCXIAOYLDHOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCNC1=NC(=NC=C1C(F)(F)F)NC2=CN=C(C=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)
![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)





![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)


![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


